molecular formula C18H36O3 B14608377 Octyl (octyloxy)acetate CAS No. 59417-75-3

Octyl (octyloxy)acetate

Cat. No.: B14608377
CAS No.: 59417-75-3
M. Wt: 300.5 g/mol
InChI Key: MQEVGOURUMNEHP-UHFFFAOYSA-N
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Description

Octyl (octyloxy)acetate is an organic compound classified as an ester. It is formed from the reaction between octanol (octyl alcohol) and acetic acid. This compound is known for its pleasant, fruity odor, which makes it a popular ingredient in the flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing octyl (octyloxy)acetate is through Fischer esterification. This process involves the reaction of octanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions. The reaction can be represented as:

C8H17OH+CH3COOHC10H20O2+H2OC_8H_{17}OH + CH_3COOH \rightarrow C_{10}H_{20}O_2 + H_2O C8​H17​OH+CH3​COOH→C10​H20​O2​+H2​O

This method is favored due to its simplicity and efficiency .

Industrial Production Methods

In industrial settings, the production of this compound follows the same Fischer esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the ester. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Octyl (octyloxy)acetate, like other esters, undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous conditions.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

Scientific Research Applications

Octyl (octyloxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the extraction and purification of biological compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

    Industry: Widely used in the flavor and fragrance industries for its fruity aroma. .

Mechanism of Action

The mechanism of action of octyl (octyloxy)acetate primarily involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release octanol and acetic acid, which can then participate in various biochemical pathways. The ester group in this compound can also interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl (octyloxy)acetate stands out due to its longer carbon chain, which imparts unique solubility and volatility properties. This makes it particularly valuable in applications requiring a balance between hydrophobicity and volatility, such as in perfumes and flavorings .

Properties

CAS No.

59417-75-3

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

octyl 2-octoxyacetate

InChI

InChI=1S/C18H36O3/c1-3-5-7-9-11-13-15-20-17-18(19)21-16-14-12-10-8-6-4-2/h3-17H2,1-2H3

InChI Key

MQEVGOURUMNEHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(=O)OCCCCCCCC

Origin of Product

United States

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